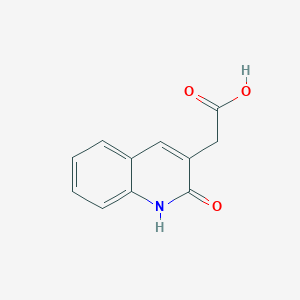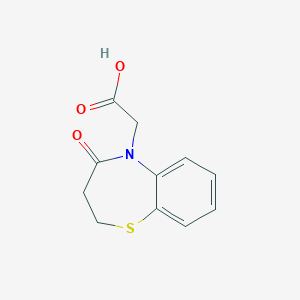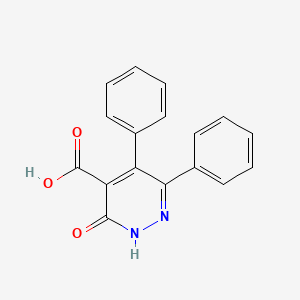
4-Phenylpyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides and their transformation into thiazolidin-4-ones . Another approach includes the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . Additionally, enantiodivergent synthesis methods have been employed to prepare amino analogues of pantolactone, which share the phenylpyrrolidinone core . The synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases has also been reported, highlighting a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds such as N-phenylpyridin-4-amine has been studied, revealing two polymorphs with similar molecular structures and sheet formations in the crystal lattice . Although not directly about this compound, these studies provide a foundation for understanding the potential molecular conformations and intermolecular interactions that could be present in similar compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds have been explored, such as the kinetics and mechanism of ring transformation reactions . The influence of substitution on these reactions has been studied, providing insights into how different functional groups can affect the reactivity and outcome of chemical transformations. The synthesis of functionalized thiazolidine derivatives from primary amines also demonstrates the reactivity of related compounds under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been investigated, particularly in the context of their biological activity. For instance, new 4-phenylpyrrolidone derivatives have been designed and synthesized, with their anticonvulsant and nootropic activities studied . The structure–activity relationship analysis of these compounds provides valuable information on how structural changes can influence the pharmacological properties of pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
4-Phenylpyrrolidin-3-amine has been synthesized using an enzymatic method. A study by Koszelewski et al. (2009) demonstrated the preparation of enantiomerically enriched 4-phenylpyrrolidin-2-one, a closely related compound, through a dynamic kinetic resolution catalyzed by ω-transaminases. This process is significant for the asymmetric synthesis of γ-aminobutyric acid (GABA) derivatives and 4-arylpyrrolidin-2-ones (Koszelewski, D., Clay, D., Faber, K., & Kroutil, W. (2009)).
Enantiodivergent Synthesis
Camps et al. (2007) reported the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, an analogue of this compound, highlighting its potential as a chiral auxiliary in organic synthesis (Camps, P., Muñoz-Torrero, D., Rull, J., Font‐Bardia, M., & Solans, X. (2007)).
Reductive Amination
Manescalchi et al. (1994) explored the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of N-substituted (S)-2-phenylpyrrolidine, a structure related to this compound. This method is a key step in the synthesis of various cyclic amines (Manescalchi, F., Nardi, A., & Savoia, D. (1994)).
Anticonvulsant and Nootropic Activity
Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives, structurally similar to this compound, and evaluated their anticonvulsant and nootropic activities. The study found that certain derivatives exhibited significant activity, surpassing reference drugs in efficacy (Zhmurenko, L. A., Litvinova, S., Mokrov, G., Kovalev, I. G., Voronina, T., Nerobkova, L., & Gudasheva, T. (2019)).
Catalytic C(sp3)-H Amination
Broere et al. (2016) studied the catalytic C(sp3)-H amination reactivity of a palladium complex bearing a redox-active ligand. This research is relevant for understanding the catalytic transformations involving cyclic amines like this compound (Broere, D., van Leest, N. P., de Bruin, B., Siegler, M., & van der Vlugt, J. I. (2016)).
Wirkmechanismus
Target of Action
The primary targets of 4-Phenylpyrrolidin-3-amine are currently unknown. This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Mode of Action
It’s known that the pyrrolidine ring, which is a part of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique way, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways . For instance, they have been found to interact with voltage-gated ion channels and modulate neurotransmission
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates . The impact of these properties on the bioavailability of this compound is currently unknown.
Eigenschaften
IUPAC Name |
4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJPRMSEZRNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)






![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)
